

Amprexetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Amprexetine Hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprexetine (formerly TD-9855) is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). This technical guide provides an in-depth overview of amprexetine's core pharmacology, mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical development. Quantitative data from preclinical and clinical studies are summarized, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this novel therapeutic agent.

Introduction

Neurogenic orthostatic hypotension is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. It is a common feature of several neurodegenerative disorders, including multiple system atrophy (MSA), Parkinson's disease, and pure autonomic failure. The primary pathophysiological driver of nOH is the insufficient release of norepinephrine from sympathetic nerve endings, leading to inadequate vasoconstriction.

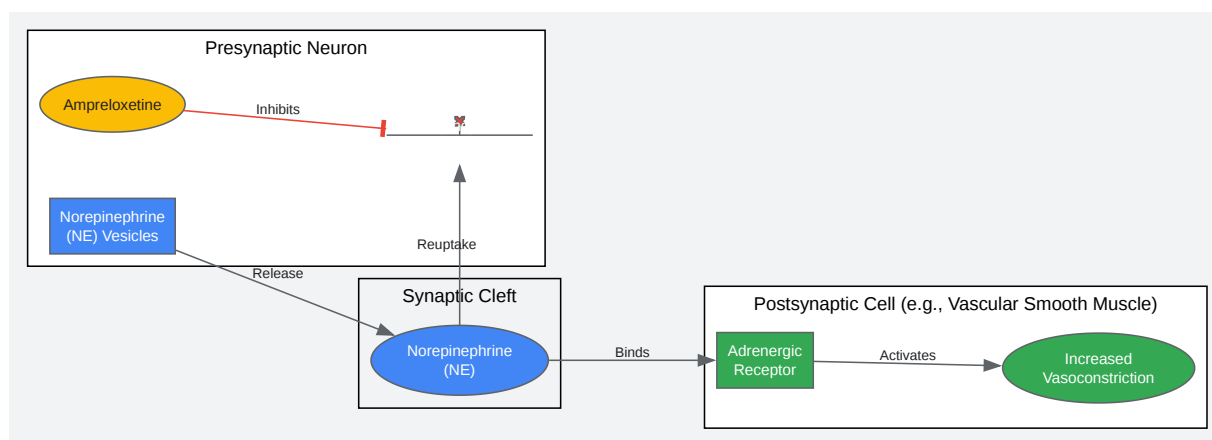
Amprexetine is a potent and selective inhibitor of the norepinephrine transporter (NET).^[1] By blocking the reuptake of norepinephrine from the synaptic cleft, amprexetine increases the

concentration and prolongs the action of this key neurotransmitter, thereby enhancing vascular tone and mitigating the symptoms of nOH.[2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on ampreloxadetine.

Mechanism of Action

Ampreloxadetine's primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET).[1] NET is a crucial protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates its signaling. By binding to and inhibiting NET, ampreloxadetine effectively increases the extracellular concentration of norepinephrine in the synaptic space.[3] This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in increased peripheral vascular resistance and a subsequent rise in blood pressure, particularly upon standing.

Ampreloxadetine exhibits a higher affinity for NET compared to the serotonin transporter (SERT), with a 4-fold selectivity for NET over SERT.[1] At higher doses, it is thought to act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]



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Ampreloxetine's inhibition of the norepinephrine transporter (NET).

Quantitative Data

In Vitro Binding Affinity and Functional Inhibition

The following table summarizes the in vitro binding affinity (K_i) and functional inhibition (IC₅₀) of ampreloxetine for human and rat norepinephrine and serotonin transporters.

Target	Species	Assay Type	Value	Reference
Norepinephrine Transporter (NET)	Human	Binding (K _i)	1.3 nM	[4]
	Human	Uptake (IC ₅₀)	4.4 nM	
	Rat	Uptake (IC ₅₀)	10.0 nM	
Serotonin Transporter (SERT)	Human	Binding (K _i)	13 nM	[4]
	Human	Uptake (IC ₅₀)	18 nM	
	Rat	Uptake (IC ₅₀)	100 nM	
Dopamine Transporter (DAT)	Human	Binding (K _i)	>10,000 nM	[4]
	Human	Uptake (IC ₅₀)	>10,000 nM	

Pharmacokinetic Parameters

This table outlines the key pharmacokinetic parameters of ampreloxetine in humans.

Parameter	Value	Unit	Population	Reference
Terminal Half-Life ($t_{1/2}$)	30 - 40	hours	Healthy Subjects & Patients	[5] [6]
Time to Maximum Concentration (T_{max})	8 - 12	hours	Healthy Subjects	[7]
Time to Steady State	~6	days	Healthy Subjects	[7]
Metabolism	Primarily via CYP1A2	-	Humans	[5] [6]

Pharmacodynamic Parameters

The following table presents key pharmacodynamic data for ampreloxetine, including transporter occupancy and biomarker modulation.

Parameter	Value	Unit	Condition	Reference
NET Occupancy (10 mg dose)	> 75%	%	Adult Subjects	[8] [9]
SERT Occupancy (10 mg dose)	< 50%	%	Adult Subjects	[8] [9]
Plasma DHPG Reduction (IC_{50})	5.8	ng/mL	Patients with nOH	
Plasma Norepinephrine Increase	71%	% change from baseline	Patients with nOH	[3] [10]
Plasma DHPG Decrease	22%	% change from baseline	Patients with nOH	[3] [10]

Experimental Protocols

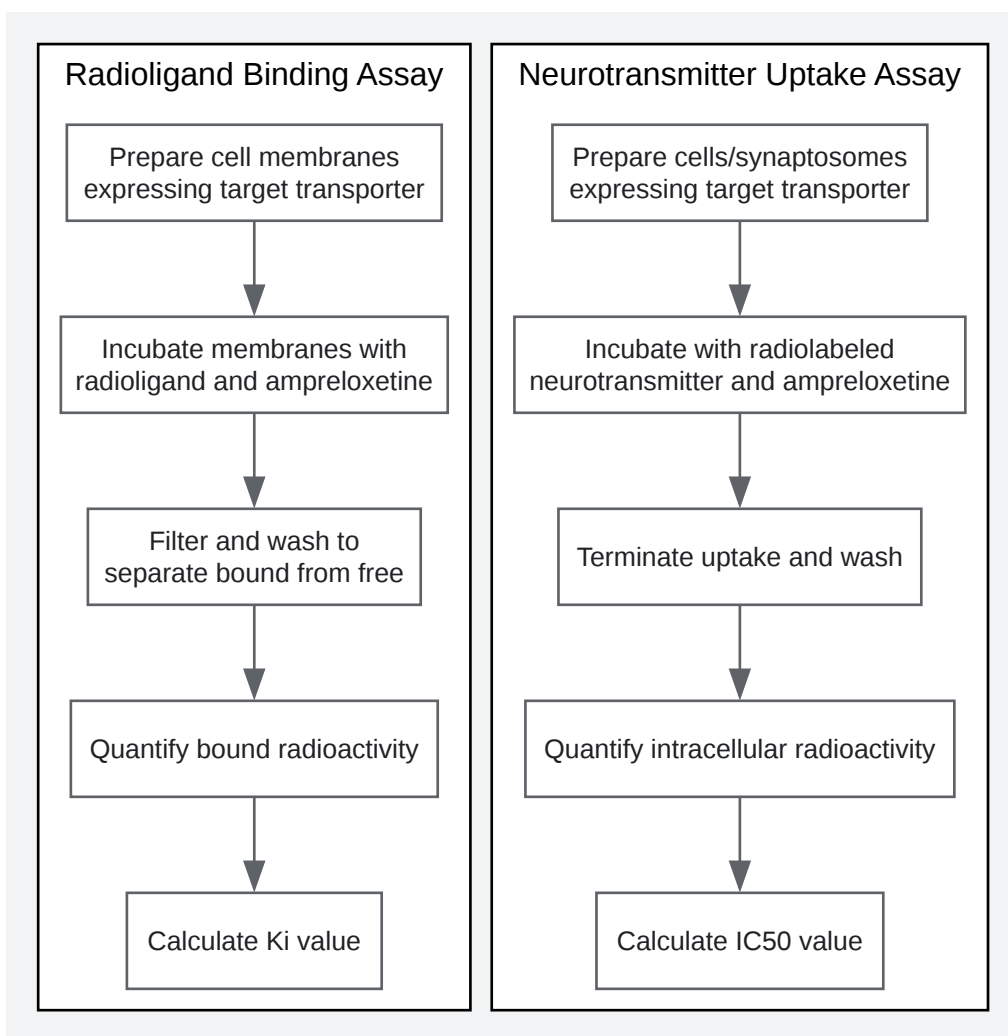
In Vitro Radioligand Binding and Neurotransmitter Uptake Assays

Objective: To determine the binding affinity (K_i) and functional inhibitory potency (IC_{50}) of ampreloxetine at human and rat monoamine transporters.

Methodology (Summarized from[4]):

- Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT) were used. For rat transporters, rat cortical synaptosomes were prepared.
- Radioligand Binding Assays:
 - Membrane preparations from the respective cell lines were incubated with a specific radioligand (e.g., [3H]nisoxetine for NET, [3H]citalopram for SERT) and varying concentrations of ampreloxetine.
 - Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET).
 - After incubation, the membranes were filtered, and the bound radioactivity was measured using liquid scintillation counting.
 - K_i values were calculated using the Cheng-Prusoff equation.
- Neurotransmitter Uptake Assays:
 - Cells or synaptosomes were incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine for NET, [3H]serotonin for SERT) in the presence of varying concentrations of ampreloxetine.
 - Uptake was terminated by rapid filtration and washing.

- The amount of radiolabeled neurotransmitter taken up by the cells was quantified by scintillation counting.
- IC50 values were determined by non-linear regression analysis.



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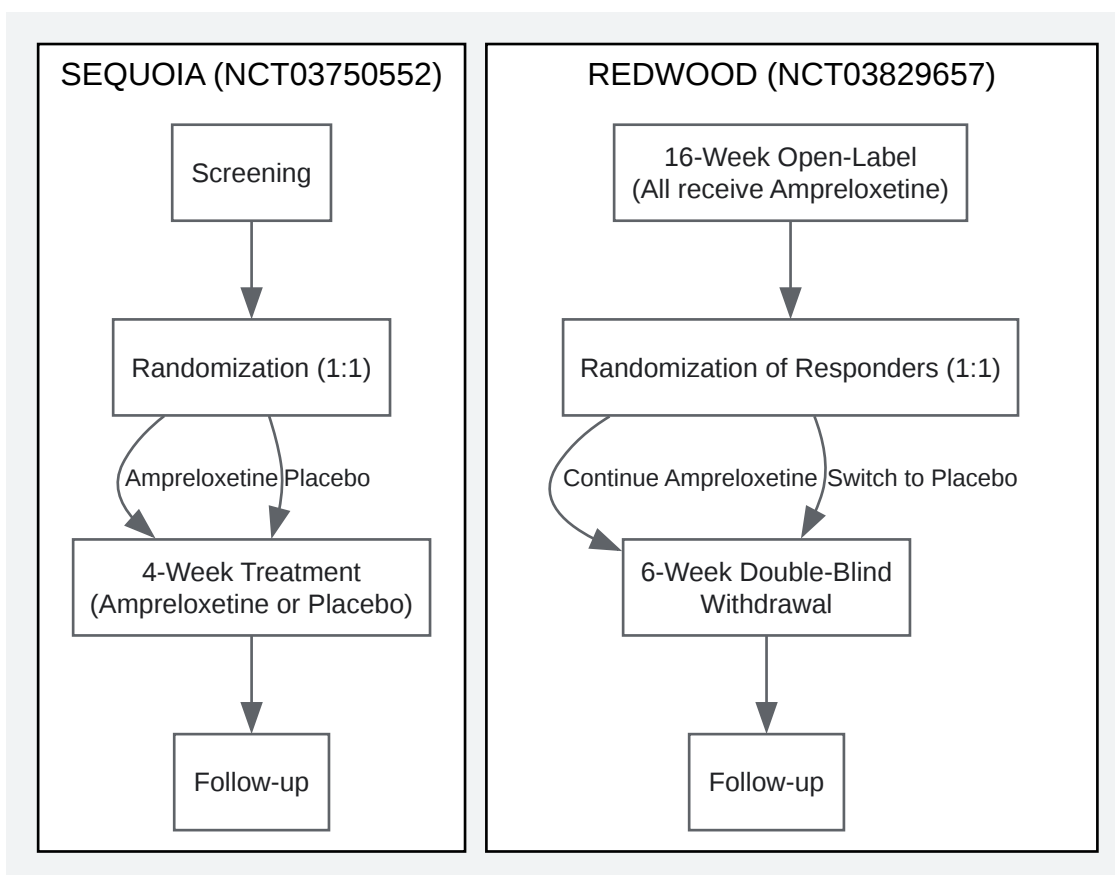
Workflow for in vitro binding and uptake assays.

Clinical Trial Protocol (Phase 3 - NCT03750552 & NCT03829657)

Objective: To evaluate the efficacy, safety, and durability of ampreloxedine for the treatment of symptomatic nOH in patients with primary autonomic failure.

Study Design (Summarized from[\[1\]](#)[\[8\]](#)):

- SEQUOIA (NCT03750552): A Phase 3, 4-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- REDWOOD (NCT03829657): A Phase 3, 22-week, multicenter study comprising a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.
- Participants: Adults with a diagnosis of symptomatic nOH due to multiple system atrophy (MSA), Parkinson's disease (PD), or pure autonomic failure (PAF).
- Intervention: Ampreloxetine (10 mg, once daily) or placebo.
- Primary Efficacy Endpoint:
 - SEQUOIA: Change from baseline in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score.
 - REDWOOD: Treatment failure during the randomized withdrawal period.
- Key Secondary Endpoints: Change from baseline in the Orthostatic Hypotension Daily Activity Scale (OHDAS) and other patient-reported outcomes.
- Safety Assessments: Monitoring of adverse events, vital signs (including supine blood pressure), electrocardiograms, and clinical laboratory tests.



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Phase 3 clinical trial design for ampreloxetine in nOH.

Conclusion

Ampreloxetine is a promising, selective norepinephrine reuptake inhibitor with a pharmacokinetic and pharmacodynamic profile well-suited for the once-daily treatment of symptomatic neurogenic orthostatic hypotension. Its mechanism of action directly addresses the underlying pathophysiology of nOH by enhancing noradrenergic signaling. Clinical trials have demonstrated its potential to improve symptoms and daily functioning in patients with this debilitating condition. Further research and ongoing clinical development will continue to elucidate the full therapeutic potential and long-term safety of ampreloxetine. This technical guide provides a solid foundation for understanding the key scientific and clinical aspects of this novel therapeutic agent.

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- To cite this document: BenchChem. [Ampreloxetine: A Technical Whitepaper on a Novel Norepinephrine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393039#ampreloxetine-as-a-norepinephrine-reuptake-inhibitor]

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